molecular formula C17H18O3 B15467360 2-Propanone, 1,3-bis(3-methoxyphenyl)- CAS No. 56438-64-3

2-Propanone, 1,3-bis(3-methoxyphenyl)-

Cat. No.: B15467360
CAS No.: 56438-64-3
M. Wt: 270.32 g/mol
InChI Key: RNPGHTOGQOCBQK-UHFFFAOYSA-N
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Description

Chemical Name: 2-Propanone, 1,3-bis(3-methoxyphenyl)- CAS Registry Number: 56438-64-3 Molecular Formula: Likely $ \text{C}{17}\text{H}{18}\text{O}3 $ (inferred from analogs) Structure: A propanone backbone with two 3-methoxyphenyl groups attached to the carbonyl-adjacent carbons (positions 1 and 3). The methoxy (-OCH$3$) substituents are positioned at the meta (3rd) position on each phenyl ring.

Properties

CAS No.

56438-64-3

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1,3-bis(3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C17H18O3/c1-19-16-7-3-5-13(11-16)9-15(18)10-14-6-4-8-17(12-14)20-2/h3-8,11-12H,9-10H2,1-2H3

InChI Key

RNPGHTOGQOCBQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)CC2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Electronic Effects : The methoxy groups are electron-donating, enhancing resonance stabilization of the aromatic rings and influencing reactivity in electrophilic substitutions.

Comparison with Structurally Similar Compounds

1,3-Bis(4-bromophenyl)-2-propanone

CAS : 54523-47-6
Molecular Formula : $ \text{C}{15}\text{H}{12}\text{Br}_2\text{O} $
Key Differences :

  • Substituents : Bromine atoms (electron-withdrawing) at the para position vs. methoxy groups (electron-donating) at meta.
  • Reactivity : Bromine enhances susceptibility to nucleophilic aromatic substitution, whereas methoxy groups favor electrophilic reactions.
  • Applications : Brominated analogs are precursors in cross-coupling reactions (e.g., Suzuki-Miyaura) .

1-(4-Methoxyphenyl)-2-butanone

CAS : 53917-01-4
Molecular Formula : $ \text{C}{11}\text{H}{14}\text{O}_2 $
Key Differences :

  • Backbone: Butanone (4-carbon chain) vs. propanone (3-carbon), altering steric and solubility properties.
  • Substituents : Single para-methoxyphenyl group vs. dual meta-methoxyphenyl groups.
  • Applications: Shorter-chain ketones are often solvents or fragrances, but diarylpropanones are more specialized in synthesis .

2-Propanone, 1,1-bis(4-methoxyphenyl)-

CAS : 101544-53-0
Molecular Formula : $ \text{C}{17}\text{H}{18}\text{O}_3 $
Molecular Weight : 270.33 g/mol
Key Differences :

  • Substitution Pattern : Both methoxyphenyl groups are attached to the same carbon (1,1-substitution) vs. 1,3-substitution.
  • Substituent Position : Para-methoxy groups (4-position) vs. meta (3-position), affecting dipole moments and intermolecular interactions .

2-Propanone, 1-(6-methoxy-2-naphthalenyl)

CAS : 56600-76-1
Molecular Formula : Likely $ \text{C}{14}\text{H}{12}\text{O}_2 $
Key Differences :

  • Aromatic System: Naphthalenyl (polycyclic) vs. phenyl (monocyclic), increasing conjugation and UV absorbance.
  • Applications: Naphthalene derivatives are common in dyes or fluorescent probes, whereas diarylpropanones are more often synthetic intermediates .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications
2-Propanone, 1,3-bis(3-methoxyphenyl)- 56438-64-3 $ \text{C}{17}\text{H}{18}\text{O}_3 $ ~270.33 (inferred) 1,3; meta Symmetrical structure; synthesis intermediate
1,3-Bis(4-bromophenyl)-2-propanone 54523-47-6 $ \text{C}{15}\text{H}{12}\text{Br}_2\text{O} $ 376.07 1,3; para Cross-coupling precursor
1-(4-Methoxyphenyl)-2-butanone 53917-01-4 $ \text{C}{11}\text{H}{14}\text{O}_2 $ 178.23 Single; para Solvent/fragrance applications
2-Propanone, 1,1-bis(4-methoxyphenyl)- 101544-53-0 $ \text{C}{17}\text{H}{18}\text{O}_3 $ 270.33 1,1; para Asymmetric; lower crystallinity
2-Propanone, 1-(6-methoxy-2-naphthalenyl) 56600-76-1 $ \text{C}{14}\text{H}{12}\text{O}_2 $ 212.25 Naphthalenyl Dye/fluorescent probe precursor

Research Findings and Implications

  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, acetone) compared to brominated analogs .
  • Thermal Stability : Symmetrical 1,3-substituted compounds likely exhibit higher melting points due to efficient crystal packing .
  • Synthetic Utility : Para-substituted derivatives (e.g., 4-methoxy or 4-bromo) are more reactive in directed ortho-metalation reactions than meta-substituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Propanone, 1,3-bis(3-methoxyphenyl)-, and how can purity be optimized?

  • Methodology : Start with a Friedel-Crafts acylation using 3-methoxybenzene derivatives and a propanone precursor. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl₃, temperature control at 0–5°C) to minimize side products. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Validate purity using HPLC (>98%) and cross-check melting points against literature .
  • Key Considerations : Monitor reaction kinetics to avoid over-acylation. Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Techniques :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) proton signals (δ 3.7–3.9 ppm) and ketone carbonyl (δ 205–210 ppm). Compare with NIST reference data for similar aryl ketones .
  • IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and aryl C-O-C vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns against computational predictions (e.g., PubChem tools) .
    • Data Interpretation : Use coupling constants in NMR to distinguish para/meta substituents. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with strong oxidizers due to the ketone group’s reactivity.
  • Storage : Keep in amber glass vials under inert gas at 2–8°C to prevent photodegradation and moisture absorption.
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate before incineration. Refer to CAS Common Chemistry and BAC Reports for hazard-specific guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, density)?

  • Approach :

Cross-reference data from multiple databases (e.g., NIST Chemistry WebBook, Cheméo) and note measurement conditions (e.g., pressure, purity) .

Reproduce measurements using differential scanning calorimetry (DSC) or gas chromatography (GC).

Statistically analyze outliers (e.g., values >2σ from the mean) and exclude artifacts caused by impurities .

  • Example : If boiling point discrepancies exceed ±5°C, verify if data originated from azeotropic mixtures or decomposition during analysis .

Q. What experimental strategies are effective for studying reaction mechanisms involving this compound (e.g., nucleophilic addition or radical pathways)?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Use deuterated solvents or substrates to probe rate-determining steps.
  • Trapping Intermediates : Introduce spin traps (e.g., TEMPO) for radical pathways or stabilize carbocations with superacids.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian, ORCA) to map transition states and compare with experimental activation energies .
    • Data Integration : Combine LC-MS/MS for intermediate detection and in situ IR for real-time monitoring .

Q. How can computational chemistry enhance the understanding of this compound’s electronic properties and reactivity?

  • Tools :

  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability.
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) if applicable, using software like AutoDock Vina .
    • Validation : Compare computed spectroscopic properties (e.g., NMR chemical shifts via GIAO method) with experimental data to refine force fields .

Tables for Key Data Comparison

Property Reported Value Source Notes
Boiling Point219–225°CCheméo Pressure-dependent; may decompose
Density (20°C)1.12–1.15 g/cm³BAC Reports Varies with crystallinity
Melting Point32–34°CPubChem Polymorphism observed in some batches
logP (Octanol-Water)2.8 ± 0.3Computed Validated via shake-flask method

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